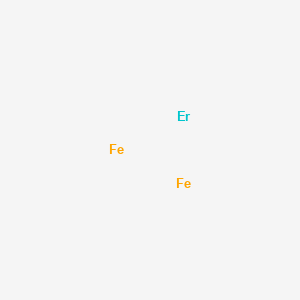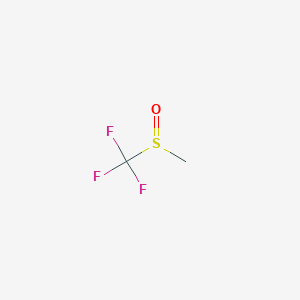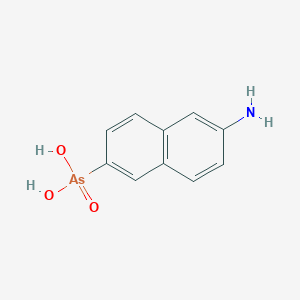
(6-Aminonaphthalen-2-yl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Aminonaphthalen-2-yl)arsonic acid: is an organic compound that contains both an aromatic naphthalene ring and an arsonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminonaphthalen-2-yl)arsonic acid typically involves the reaction of 6-aminonaphthalene with arsenic acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the temperature and pH are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (6-Aminonaphthalen-2-yl)arsonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The aromatic ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenate derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: (6-Aminonaphthalen-2-yl)arsonic acid is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to interact with specific molecular targets in the body.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (6-Aminonaphthalen-2-yl)arsonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The arsonic acid group can form bonds with various biological molecules, potentially altering their function and activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- (4-Aminonaphthalen-1-yl)arsonic acid
- (5-Aminonaphthalen-2-yl)arsonic acid
Comparison: Compared to these similar compounds, (6-Aminonaphthalen-2-yl)arsonic acid has unique structural features that may influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
5450-69-1 |
|---|---|
Formule moléculaire |
C10H10AsNO3 |
Poids moléculaire |
267.11 g/mol |
Nom IUPAC |
(6-aminonaphthalen-2-yl)arsonic acid |
InChI |
InChI=1S/C10H10AsNO3/c12-10-4-2-7-5-9(11(13,14)15)3-1-8(7)6-10/h1-6H,12H2,(H2,13,14,15) |
Clé InChI |
JBCHFIJBSDRMPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)[As](=O)(O)O)C=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


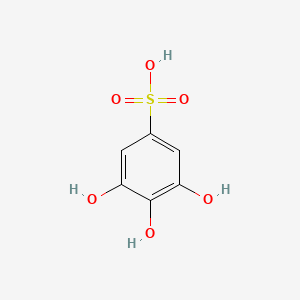
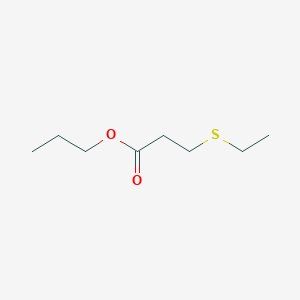
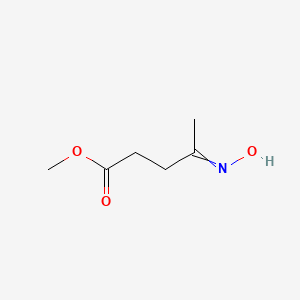
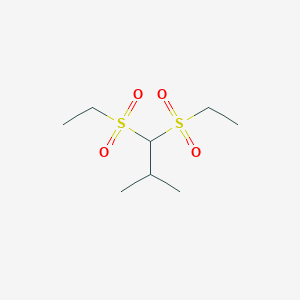
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
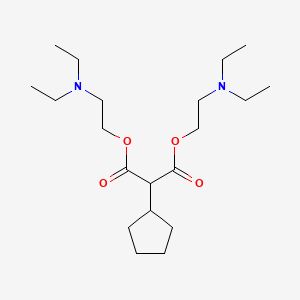

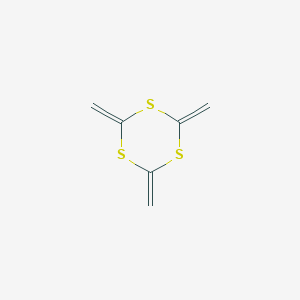


![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
